
2,4,6(3H)-Pteridinetrione, 7-(4-bromophenyl)-1,5-dihydro-1,3-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6(3H)-Pteridinetrione, 7-(4-bromophenyl)-1,5-dihydro-1,3-dimethyl- is a heterocyclic compound that belongs to the pteridine family. This compound is characterized by its unique structure, which includes a pteridine core substituted with a 4-bromophenyl group and two methyl groups. Pteridines are known for their diverse biological activities and are found in various natural products and pharmaceuticals.
準備方法
The synthesis of 2,4,6(3H)-Pteridinetrione, 7-(4-bromophenyl)-1,5-dihydro-1,3-dimethyl- can be achieved through a multi-step process. One common method involves the formation of a chalcone derivative using Claisen–Schmidt condensation, followed by Michael addition with 1,3-dimethylbarbituric acid . The reaction conditions typically involve the use of a base catalyst such as triethylamine and ammonium chloride. The structure of the prepared compound is confirmed by spectral data, including FTIR, HRESIMS, 1H- and 13C-NMR .
化学反応の分析
2,4,6(3H)-Pteridinetrione, 7-(4-bromophenyl)-1,5-dihydro-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. .
科学的研究の応用
2,4,6(3H)-Pteridinetrione, 7-(4-bromophenyl)-1,5-dihydro-1,3-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a neuroprotective and anti-inflammatory agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2,4,6(3H)-Pteridinetrione, 7-(4-bromophenyl)-1,5-dihydro-1,3-dimethyl- involves its interaction with various molecular targets. For example, its neuroprotective effects are attributed to the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
類似化合物との比較
2,4,6(3H)-Pteridinetrione, 7-(4-bromophenyl)-1,5-dihydro-1,3-dimethyl- can be compared with other similar compounds, such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also exhibits antimicrobial and anticancer activities.
5-(Arylmethylidene)-2,4,6-pyrimidine-2,4,6(1H,3H,5H)-triones: These compounds are known for their antimicrobial properties against various bacterial strains. The uniqueness of 2,4,6(3H)-Pteridinetrione, 7-(4-bromophenyl)-1,5-dihydro-1,3-dimethyl- lies in its specific substitution pattern and the resulting biological activities.
特性
分子式 |
C14H11BrN4O3 |
|---|---|
分子量 |
363.17 g/mol |
IUPAC名 |
7-(4-bromophenyl)-1,3-dimethyl-5H-pteridine-2,4,6-trione |
InChI |
InChI=1S/C14H11BrN4O3/c1-18-11-10(13(21)19(2)14(18)22)17-12(20)9(16-11)7-3-5-8(15)6-4-7/h3-6H,1-2H3,(H,17,20) |
InChIキー |
WPSJDLQJHSNADL-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=O)C(=N2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


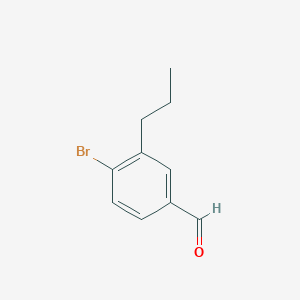
![5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI)](/img/structure/B13793375.png)
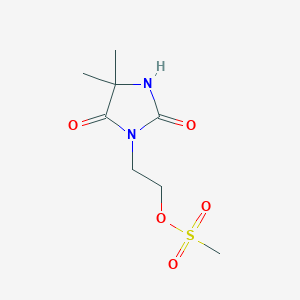

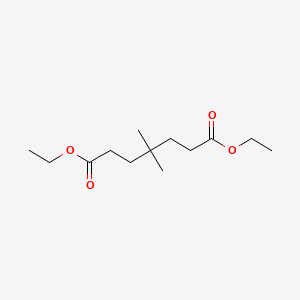
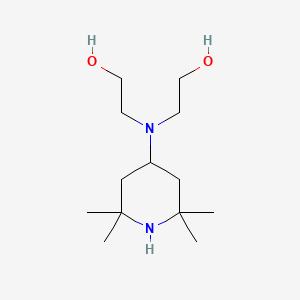

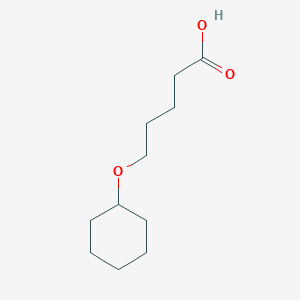
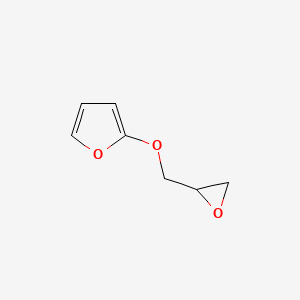
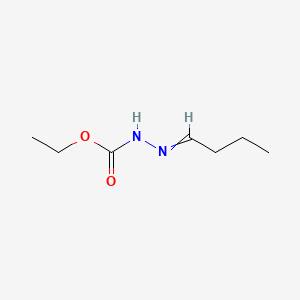
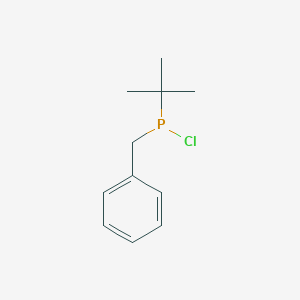


![[3-[2-(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-2-oxoethyl]phenyl]boronic acid](/img/structure/B13793436.png)
